molecular formula C8H9ClN2O2 B13038257 2-Amino-3-(5-chloropyridin-3-YL)propanoicacid2hcl

2-Amino-3-(5-chloropyridin-3-YL)propanoicacid2hcl

Cat. No.: B13038257
M. Wt: 200.62 g/mol
InChI Key: HDGGQBDUJVVCBA-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H11Cl3N2O2. It is a derivative of propanoic acid, featuring an amino group and a chloropyridinyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ammonia and a suitable reducing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-amino-3-(5-chloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)

InChI Key

HDGGQBDUJVVCBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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